2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Overview
Description
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . It forms hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction results in the inhibition of FGFRs, thereby disrupting the signaling pathways they regulate .
Biochemical Pathways
The FGFRs are involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, affecting the downstream effects .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties and impact on bioavailability .
Result of Action
The compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but differ in the position and type of substituents, affecting their biological activities and applications.
Indole derivatives: Indoles are another class of heterocyclic compounds with a fused pyrrole ring, commonly found in natural products and pharmaceuticals.
Uniqueness: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-7-8(11-5)3-6(4-10-7)9(12)13/h2-4,11H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBZMNCJUSNWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001219272 | |
Record name | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-15-5 | |
Record name | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001219272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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